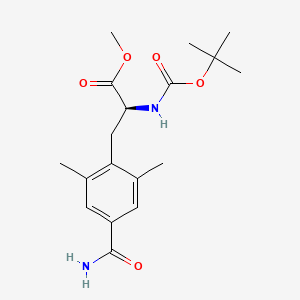

(S)-methyl 2-((tert-butoxycarbonyl)amino)-3-(4-carbamoyl-2,6-dimethylphenyl)propanoate

Cat. No. B1427372

Key on ui cas rn:

623950-05-0

M. Wt: 350.4 g/mol

InChI Key: AKXSOBOVDSGMSO-AWEZNQCLSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US08853445B2

Procedure details

2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester (250 g, 0.713 mol), DMSO (750 mL) and 30% H2O2 (250 mL), were added to a 5 L three-necked round bottom flask equipped with addition funnel, mechanical stirrer, heating mantel, reflux condenser, thermocouple and nitrogen inlet. Potassium carbonate (158 g, 1.14 mol, 1.6 eq) was dissolved in water (750 mL) and added dropwise over 30 minutes. During the addition, a temperature increase was observed (from 23° C. to 34° C.). The resulting mixture was warmed up to about 42-45° C. and the progress of the reaction monitored by HPLC. After 3 hours, to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight). The resulting slurry was refluxed for 1 hour, and then filtered hot through CELITE®. The CELITE® pad was rinsed with H2O (1.5 L). The resulting mixture was cooled to about 10° C. and quenched with 2.0N HCl (pH 2, 1.22 L), to yield a mixture comprising a white solid precipitated. The mixture was aged under agitation for a period of about 4 hours in an ice bath and then filtered and dried for 48 hours in a vacuum oven to yield the title compound as a white crystalline solid.

Quantity

250 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

158 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

43.5 (± 1.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with addition funnel, mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise over 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a temperature increase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(from 23° C. to 34° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry was refluxed for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot through CELITE®

|

WASH

|

Type

|

WASH

|

|

Details

|

The CELITE® pad was rinsed with H2O (1.5 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to about 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with 2.0N HCl (pH 2, 1.22 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was aged under agitation for a period of about 4 hours in an ice bath

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 48 hours in a vacuum oven

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |

Patent

US08853445B2

Procedure details

2-tert-Butoxycarbonylamino-3-(4-carbamoyl-2,6-dimethyl-phenyl)-propionic acid methyl ester (250 g, 0.713 mol), DMSO (750 mL) and 30% H2O2 (250 mL), were added to a 5 L three-necked round bottom flask equipped with addition funnel, mechanical stirrer, heating mantel, reflux condenser, thermocouple and nitrogen inlet. Potassium carbonate (158 g, 1.14 mol, 1.6 eq) was dissolved in water (750 mL) and added dropwise over 30 minutes. During the addition, a temperature increase was observed (from 23° C. to 34° C.). The resulting mixture was warmed up to about 42-45° C. and the progress of the reaction monitored by HPLC. After 3 hours, to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight). The resulting slurry was refluxed for 1 hour, and then filtered hot through CELITE®. The CELITE® pad was rinsed with H2O (1.5 L). The resulting mixture was cooled to about 10° C. and quenched with 2.0N HCl (pH 2, 1.22 L), to yield a mixture comprising a white solid precipitated. The mixture was aged under agitation for a period of about 4 hours in an ice bath and then filtered and dried for 48 hours in a vacuum oven to yield the title compound as a white crystalline solid.

Quantity

250 g

Type

reactant

Reaction Step One

Name

Identifiers

|

REACTION_CXSMILES

|

C[O:2][C:3](=[O:25])[CH:4]([NH:17][C:18]([O:20][C:21]([CH3:24])([CH3:23])[CH3:22])=[O:19])[CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16].CS(C)=O.OO.C(=O)([O-])[O-].[K+].[K+]>O>[C:21]([O:20][C:18]([NH:17][CH:4]([CH2:5][C:6]1[C:11]([CH3:12])=[CH:10][C:9]([C:13](=[O:15])[NH2:14])=[CH:8][C:7]=1[CH3:16])[C:3]([OH:25])=[O:2])=[O:19])([CH3:24])([CH3:23])[CH3:22] |f:3.4.5|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

250 g

|

|

Type

|

reactant

|

|

Smiles

|

COC(C(CC1=C(C=C(C=C1C)C(N)=O)C)NC(=O)OC(C)(C)C)=O

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

reactant

|

|

Smiles

|

CS(=O)C

|

|

Name

|

|

|

Quantity

|

250 mL

|

|

Type

|

reactant

|

|

Smiles

|

OO

|

Step Two

|

Name

|

|

|

Quantity

|

158 g

|

|

Type

|

reactant

|

|

Smiles

|

C([O-])([O-])=O.[K+].[K+]

|

|

Name

|

|

|

Quantity

|

750 mL

|

|

Type

|

solvent

|

|

Smiles

|

O

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

43.5 (± 1.5) °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

equipped with addition funnel, mechanical stirrer

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heating mantel

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

reflux condenser

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

added dropwise over 30 minutes

|

|

Duration

|

30 min

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

During the addition

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

a temperature increase

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

(from 23° C. to 34° C.)

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

to the warm mixture was added activated carbon (ECOSORB-941) (37.5 g, 15% by weight)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting slurry was refluxed for 1 hour

|

|

Duration

|

1 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered hot through CELITE®

|

WASH

|

Type

|

WASH

|

|

Details

|

The CELITE® pad was rinsed with H2O (1.5 L)

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The resulting mixture was cooled to about 10° C.

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

quenched with 2.0N HCl (pH 2, 1.22 L)

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

to yield a mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated

|

WAIT

|

Type

|

WAIT

|

|

Details

|

The mixture was aged under agitation for a period of about 4 hours in an ice bath

|

|

Duration

|

4 h

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

filtered

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

dried for 48 hours in a vacuum oven

|

|

Duration

|

48 h

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(C)(C)(C)OC(=O)NC(C(=O)O)CC1=C(C=C(C=C1C)C(N)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |